molecular formula C22H23N5O2 B10995991 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B10995991
M. Wt: 389.4 g/mol
InChI Key: WUTHWNTYNSIYJQ-UHFFFAOYSA-N
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Description

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that features a combination of triazole, indole, and methoxyphenyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
  • N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-triazol-1-yl)acetamide
  • N-((1-methyl-1H-indol-3-yl)methyl)-2-(3,4,5-trimethoxyphenyl)acetamide

Uniqueness

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C22H23N5O2/c1-27-14-16(18-5-3-4-6-19(18)27)13-21(28)24-22-23-20(25-26-22)12-9-15-7-10-17(29-2)11-8-15/h3-8,10-11,14H,9,12-13H2,1-2H3,(H2,23,24,25,26,28)

InChI Key

WUTHWNTYNSIYJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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